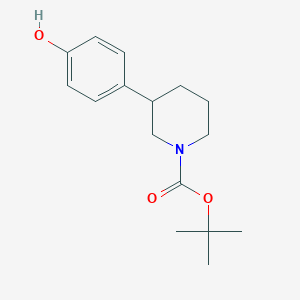
(4-Azidophenyl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Azidophenyl)boronic acid is a versatile compound that features both boronic acid and azide functional groups. This unique combination makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The azide group also allows for further chemical transformations, such as click chemistry, which is widely used for introducing diverse functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Azidophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester . This process typically uses mild and functional group-tolerant reaction conditions, making it suitable for a wide range of applications .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters, which are made by dehydrating boric acid with alcohols . The resulting boronic esters can then be converted into boronic acids through various chemical reactions .
Chemical Reactions Analysis
Types of Reactions: (4-Azidophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Click Chemistry: The azide group can participate in click chemistry reactions to introduce various functionalities.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses palladium catalysts and bases like potassium acetate.
Click Chemistry: Often employs copper(I) catalysts and alkynes.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Click Chemistry: Forms triazole-linked compounds.
Scientific Research Applications
(4-Azidophenyl)boronic acid is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing complex organic molecules.
Bioconjugation: For attaching molecules to biological targets like proteins or antibodies.
Drug Discovery: In the synthesis of bioactive molecules for drug discovery efforts.
Biological Imaging: Construction of fluorescent probes by attaching fluorophores to the azide group.
Materials Science: Development of photoactive materials by incorporating the (4-Azidophenyl) group into polymers.
Mechanism of Action
The mechanism of action of (4-Azidophenyl)boronic acid involves its ability to form reversible covalent bonds with biomolecules containing cis-diols through the boronic acid group. This allows for selective attachment to target biomolecules, which can then be further manipulated using the azide group for additional conjugation through click chemistry. This dual functionality makes it a powerful tool for bioconjugation and other applications.
Comparison with Similar Compounds
4-Iodophenylboronic acid: Used in similar Suzuki-Miyaura coupling reactions but lacks the azide group, limiting its versatility.
4-Bromophenylboronic acid: Another similar compound used in coupling reactions but also lacks the azide group.
Uniqueness: (4-Azidophenyl)boronic acid’s uniqueness lies in its dual functional groups, which allow it to participate in a broader range of chemical reactions and applications compared to its counterparts.
Properties
Molecular Formula |
C6H6BN3O2 |
|---|---|
Molecular Weight |
162.94 g/mol |
IUPAC Name |
(4-azidophenyl)boronic acid |
InChI |
InChI=1S/C6H6BN3O2/c8-10-9-6-3-1-5(2-4-6)7(11)12/h1-4,11-12H |
InChI Key |
OQZNOWMXHUVPQW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N=[N+]=[N-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13556121.png)

